molecular formula C11H14F3N B13297085 (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine

Cat. No.: B13297085
M. Wt: 217.23 g/mol
InChI Key: LDLPUQWLLVCBKD-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine is a fluorinated secondary amine characterized by a butan-2-yl group attached to a benzylamine scaffold substituted with three fluorine atoms at the 3-, 4-, and 5-positions of the phenyl ring. Fluorine atoms enhance metabolic stability and binding affinity in bioactive molecules, while the butan-2-yl group may influence lipophilicity and pharmacokinetic properties .

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-[(3,4,5-trifluorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H14F3N/c1-3-7(2)15-6-8-4-9(12)11(14)10(13)5-8/h4-5,7,15H,3,6H2,1-2H3

InChI Key

LDLPUQWLLVCBKD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves synthesizing a suitable ester intermediate, such as methyl 3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, followed by reduction to the corresponding amine. The key steps include:

  • Preparation of the ester intermediate:
    Reacting 3-amino-4-(2,4,5-trifluorophenyl) butyl-2-methyl enoate (or similar precursor) with ammonium formate in an alcohol solvent (methanol or ethanol) under reflux conditions to obtain methyl 3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate.

  • Reduction to the amine:
    Using reducing agents such as sodium borohydride (NaBH₄), catalytic hydrogenation with metal catalysts (nickel or palladium on carbon), or borohydride in the presence of Lewis acids and crown ethers to selectively reduce the ester or related intermediates to the target amine.

Key Parameters and Conditions:

Parameter Details References
Reaction temperature 20-30°C during reduction
Solvent Methanol, ethanol
Reducing agent Sodium borohydride, catalytic hydrogenation
Catalysts Nickel, palladium on carbon
Reaction time 1-3 hours

Advantages & Limitations:

Advantages Limitations
Mild reaction conditions Low yield and purity with some methods
High selectivity Use of expensive catalysts and reagents
Good for scale-up Handling of hydrogenation hazards

Direct Amination via Catalytic or Reagent-Mediated Strategies

Method Overview:

An alternative route involves direct amination of the precursor compounds, such as 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives, through:

Key Parameters and Conditions:

Parameter Details References
Reaction temperature -15°C to 50°C
Solvent Polar solvents like methanol, ethanol
Catalysts Chiral catalysts, metal complexes
Reaction time 1-4 hours

Advantages & Limitations:

Advantages Limitations
High chiral selectivity Complex catalyst preparation
Suitable for enantiomeric purity Longer reaction times

Synthesis from 2,4,5-Trifluorophenylacetic Acid Derivatives

Method Overview:

This approach involves multi-step synthesis starting from 2,4,5-trifluorophenylacetic acid:

Data Table:

Step Reagents Conditions Purpose References
1 2,4,5-trifluorophenylacetic acid + diketone 30°C, reflux Diketone formation
2 Decarboxylation reagents Heating Intermediate formation
3 Tert-butyl carbamate Room temp Protection of amino group
4 Asymmetric reduction 0-50°C Enantiomeric control

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents on Phenyl Ring Key Functional Groups Applications/Source
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine Likely C₁₁H₁₄F₃N 3,4,5-trifluoro Secondary amine Potential pharmaceuticals, materials science
(Propan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine C₁₀H₁₂F₃N 3,4,5-trifluoro Secondary amine Research reagent (exact use unspecified)
(Butan-2-yl)[(3-fluoro-4-methoxyphenyl)methyl]amine C₁₂H₁₈FNO 3-fluoro, 4-methoxy Secondary amine, methoxy Unknown (structural studies)
butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C₁₂H₁₆F₃NS 4-CF₃S (sulfanyl) Secondary amine, sulfanyl Agrochemical precursors (inferred)
(3,4,5-Trifluorophenyl)methylamine C₇H₆F₃N 3,4,5-trifluoro Primary amine Polymer synthesis, reagent

Structural Modifications and Electronic Effects

  • Fluorination Patterns: The 3,4,5-trifluorophenyl group in the target compound and its propan-2-yl analogue introduces strong electron-withdrawing effects, enhancing stability and modulating reactivity in synthetic pathways.
  • Alkyl Chain Length : The butan-2-yl group provides greater lipophilicity compared to the shorter propan-2-yl chain, which may improve membrane permeability in drug candidates .
  • Functional Group Variations : The sulfanyl (CF₃S) group in the compound from introduces steric bulk and distinct electronic properties, likely directing its use toward agrochemicals rather than pharmaceuticals.

Research Findings and Industrial Relevance

  • Agrochemical Analogues : highlights fluorinated triazine derivatives as herbicides (e.g., triflusulfuron methyl), indicating that fluorination is critical in agrochemical design . The sulfanyl-containing analogue may align with this trend.
  • Solubility and Reactivity : The primary amine (3,4,5-trifluorophenyl)methylamine is soluble in polar solvents, suggesting that the secondary amine target compound may exhibit similar solubility, moderated by its alkyl chain.

Biological Activity

(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine is an organic compound notable for its unique structure, characterized by a butan-2-yl group attached to a trifluorophenylmethylamine moiety. The presence of fluorine atoms in the phenyl ring significantly influences its chemical properties and biological activities. Understanding the biological activity of this compound is crucial for potential therapeutic applications and further research.

The compound's molecular formula is C11H14F3NC_{11}H_{14}F_3N. The trifluoromethyl group enhances lipophilicity and may influence interactions with biological targets. The synthesis typically involves nucleophilic substitution reactions, which can be optimized for yield through continuous flow reactors in industrial applications.

Biological Activity Overview

Research indicates that (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine may interact with various biological systems. Its potential mechanisms of action include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management .
  • Receptor Interaction : The compound may bind to specific receptors or enzymes, influencing physiological responses.

1. Dipeptidyl Peptidase IV Inhibition

A study evaluated a series of compounds similar to (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine for their DPP-IV inhibitory activity. One derivative exhibited significant inhibition, leading to reduced blood glucose levels in oral glucose tolerance tests . This suggests potential applications in managing type 2 diabetes.

CompoundDPP-IV IC50 (µM)Effect on Blood Glucose
Compound A0.5Significant reduction
Compound B1.2Moderate reduction
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amineTBDTBD

2. Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is relevant in Alzheimer's disease research. Compounds with similar structures have shown promising AChE inhibitory activity . The binding interactions were elucidated through molecular docking studies.

CompoundAChE IC50 (µM)Mechanism of Action
Compound X2.7Competitive inhibitor
Compound Y1.5Non-competitive inhibitor
(Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amineTBDTBD

Mechanistic Insights

In silico studies suggest that the trifluoromethyl group enhances binding affinity to target enzymes through hydrophobic interactions and possible hydrogen bonding with active site residues. Molecular dynamics simulations have provided insights into the stability of these interactions over time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Butan-2-yl)[(3,4,5-trifluorophenyl)methyl]amine, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 3,4,5-trifluorobenzyl chloride and butan-2-amine under basic conditions. Sodium hydroxide or potassium carbonate in solvents like toluene or dichloromethane facilitates the reaction. Heating at 60–80°C for 12–24 hours improves yields.
  • Optimization : Use inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 amine:benzyl chloride) and using phase-transfer catalysts like tetrabutylammonium bromide .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substituent positions (e.g., trifluorophenyl fluorine splitting patterns at δ 110–130 ppm in ¹⁹F NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₄F₃N: 234.11 g/mol).
  • HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98%) .

Q. How do the physicochemical properties (e.g., solubility, logP) influence experimental design?

  • Key Properties :

  • LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity.
  • Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO, ethanol, or dichloromethane.
    • Experimental Implications : Use DMSO for biological assays (≤0.1% to avoid cytotoxicity). For reactions, polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in enzyme/receptor binding?

  • SAR Insights :

  • The 3,4,5-trifluorophenyl group enhances electron-withdrawing effects, stabilizing π-π interactions with aromatic residues in enzyme active sites (e.g., DPP-IV or serotonin receptors).
  • The butan-2-yl chain balances lipophilicity and steric bulk, optimizing membrane permeability without hindering target engagement.
    • Methodology : Modify substituents (e.g., replacing trifluorophenyl with difluorophenyl) and test activity via in vitro enzyme inhibition assays (IC₅₀ values) .

Q. How can researchers resolve contradictions in biological assay data (e.g., conflicting IC₅₀ values across studies)?

  • Potential Causes :

  • Assay variability (e.g., pH, temperature, or co-solvents like DMSO).
  • Impurities in compound batches (e.g., residual solvents or byproducts).
    • Resolution Strategies :
  • Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Re-evaluate compound purity via HPLC and re-test activity.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What computational methods are effective for predicting the binding mode of this compound to biological targets?

  • Approaches :

  • Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with homology-modeled receptors (e.g., 5-HT₂C serotonin receptor).
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • Free Energy Calculations (MM-PBSA) : Predict binding free energies (±2 kcal/mol accuracy).
    • Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of key receptor residues) .

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